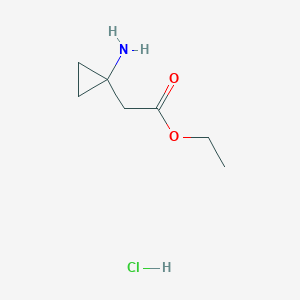
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Naphthalene substitution: The naphthalen-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Oxadiazole ring formation: The final step involves the cyclization of an appropriate precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
科学研究应用
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
作用机制
The mechanism of action of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other signaling molecules.
相似化合物的比较
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-(biphenyl-4-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Uniqueness
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to the presence of both naphthalen-2-yl and p-tolyl groups, which can impart distinct electronic and steric properties
属性
CAS 编号 |
1094605-82-9 |
|---|---|
分子式 |
C22H16N4O |
分子量 |
352.397 |
IUPAC 名称 |
3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25) |
InChI 键 |
DZFOFLARBXNWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)
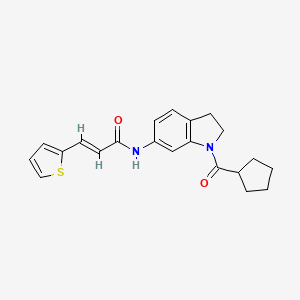
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
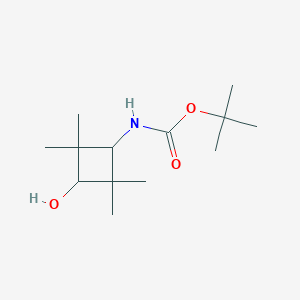
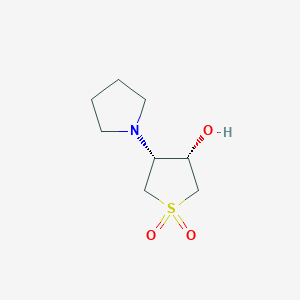
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
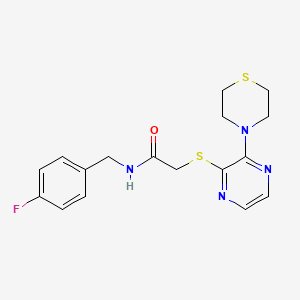
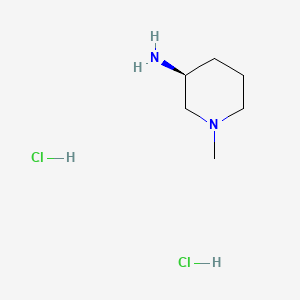

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2587761.png)
